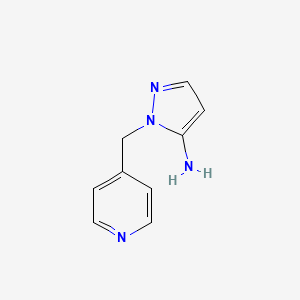

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXHCDYKHFLGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360274 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787315 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3524-31-0 | |

| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available data. The target compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, is listed primarily in chemical supplier catalogs for research purposes.[1][2] Detailed experimental studies on its synthesis, reactivity, and biological activity are not extensively published. Therefore, this guide provides core chemical data alongside generalized protocols and workflows based on the known chemistry of related pyrazole derivatives.

Executive Summary

This compound is a heterocyclic organic compound featuring a pyrazole ring system N-substituted with a pyridin-4-ylmethyl group. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[3][4][5] This, combined with the pyridine moiety, makes the title compound a molecule of significant interest for medicinal chemistry and drug discovery programs. This guide covers its fundamental chemical properties, outlines plausible synthetic and characterization workflows, and discusses its potential within the broader context of pyrazole chemistry.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are compiled from various chemical data sources.

Structural and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 3524-31-0 | [1][6] |

| Molecular Formula | C₉H₁₀N₄ | [1][2][6] |

| Molecular Weight | 174.20 g/mol | [1][2][6][7] |

| Physical Form | Solid | [1][6] |

| SMILES String | NC1=CC=NN1CC2=CC=NC=C2 | [1][6] |

| InChI Key | LSXHCDYKHFLGAE-UHFFFAOYSA-N | [1][6] |

| MDL Number | MFCD06368067 | [1][6] |

Safety and Handling Information

Safety data indicates that the compound is acutely toxic if swallowed.[1][6]

| Hazard Information | Value | Source(s) |

| GHS Pictogram | GHS06 (Skull and crossbones) | [1][6] |

| Signal Word | Danger | [1][6] |

| Hazard Code | H301 (Toxic if swallowed) | [1][6] |

| Precautionary Code | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [1][6] |

| Hazard Class | Acute Toxicity 3 (Oral) | [1][6] |

| Storage Class | 6.1D (Non-combustible, acute toxic Cat. 3) | [1][6] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not available, a logical synthetic route can be proposed based on standard heterocyclic chemistry. The most straightforward approach is the N-alkylation of a pyrazole precursor.

Generalized Synthetic Workflow

The synthesis would likely involve the direct alkylation of 1H-pyrazol-5-amine with a suitable 4-picolyl electrophile, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine, in the presence of a base to neutralize the resulting acid.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)

-

Preparation: To a stirred solution of 1H-pyrazol-5-amine (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).

-

Reaction: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise to the suspension at room temperature.

-

Heating & Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

-

Isolation: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a standard battery of analytical techniques.

References

- 1. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]

- 7. 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]

An Overview of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) and the Broader Significance of the Pyrazole Scaffold

Physicochemical and Safety Data

The following table summarizes the key physicochemical properties of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 3524-31-0 | Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₀N₄ | Santa Cruz Biotechnology |

| Molecular Weight | 174.20 g/mol | Santa Cruz Biotechnology |

| Appearance | White to yellow crystal powder | BOC Sciences |

| Purity | ≥97% | BOC Sciences |

| Storage | Room temperature, sealed well | BOC Sciences |

Safety Information: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the hazard statement H301. The GHS pictogram associated with this hazard is GHS06 (skull and crossbones), and the signal word is "Danger".

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

While specific data on this compound is limited, the pyrazole nucleus is a well-established and highly significant scaffold in drug discovery and development. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a wide array of approved drugs and investigational compounds, demonstrating a broad spectrum of pharmacological activities.[1][2]

The versatility of the pyrazole ring allows for the synthesis of a diverse range of derivatives with activities including:

-

Anti-inflammatory

-

Anticancer

-

Antimicrobial

-

Antidepressant

-

Antiviral[1]

The success of pyrazole-containing drugs is attributed to the unique physicochemical properties of the pyrazole core, which can lead to favorable pharmacokinetic and pharmacodynamic profiles.[1]

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established chemical reactions. A common and historical method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring.

Another prevalent method for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. This reaction first forms a hydrazone, which then undergoes cyclization through the addition of the second nitrogen atom of the hydrazine to the nitrile carbon.

The general workflow for a typical pyrazole synthesis can be visualized as follows:

Potential Pharmacological Significance

Given its structure, this compound incorporates both a pyrazole and a pyridine ring. Both of these heterocyclic systems are prevalent in pharmacologically active compounds. The pyrazole moiety, as discussed, is a versatile scaffold. The pyridine ring is also a common feature in many drugs due to its ability to participate in hydrogen bonding and other molecular interactions.

While no specific signaling pathways have been elucidated for this compound, pyrazole derivatives have been shown to interact with a multitude of biological targets, including enzymes and receptors. For any future research on this compound, a logical starting point would be to screen it against a panel of targets commonly modulated by other pyrazole-containing molecules.

A hypothetical workflow for the initial investigation of a novel pyrazole compound could be structured as follows:

References

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. This compound incorporates two key heterocyclic moieties: a pyrazole ring, known for its diverse roles in medicinal chemistry, and a pyridine ring, a common feature in many bioactive molecules. This guide summarizes its chemical identity, physicochemical properties, and available safety information. While detailed experimental protocols and biological activity data for this specific molecule are not extensively published, this paper explores its structural significance and potential areas of research based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity

The fundamental identification of this compound is established through its unique chemical identifiers. These are crucial for unambiguous reference in research, procurement, and regulatory documentation.

| Identifier | Value |

| CAS Number | 3524-31-0[1][2] |

| Molecular Formula | C₉H₁₀N₄[1] |

| Molecular Weight | 174.20 g/mol [1][2] |

| SMILES String | NC1=CC=NN1CC2=CC=NC=C2[2] |

| InChI | 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2[2] |

| InChIKey | LSXHCDYKHFLGAE-UHFFFAOYSA-N[2] |

| MDL Number | MFCD06368067[2] |

| PubChem Substance ID | 329775646[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data available for this compound is summarized below.

| Property | Value |

| Physical Form | Solid[2] |

| Purity | Typically supplied for research purposes; buyer assumes responsibility to confirm purity. |

Structural Representation

The molecular structure consists of a pyrazole ring substituted at the N1 position with a pyridin-4-ylmethyl group and at the C5 position with an amine group.

Caption: 2D chemical structure of this compound.

Experimental Protocols & Data

Synthesis

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Data

As noted by a major supplier, analytical data for this specific product is not routinely collected. Therefore, detailed public data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) are not available. Researchers would need to perform these analyses independently to confirm the structure and purity of the compound.

Biological Context and Potential Applications

While no specific biological activity has been published for this compound, its structural motifs are of significant interest in medicinal chemistry. Aminopyrazole cores are prevalent in a wide range of kinase inhibitors and other therapeutic agents.

For instance, a related class of compounds, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, has been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3] IRAK4 is a critical transducer in the signaling pathways of the IL-1 receptor and Toll-like receptors (TLRs), making it an attractive target for treating inflammatory diseases.[3] The aminopyrazole moiety is often a key pharmacophore that interacts with the hinge region of the kinase active site.

The pyridylmethyl group can influence solubility, metabolic stability, and provide a vector for additional interactions with the target protein. Given this context, this compound serves as a valuable chemical scaffold or fragment for the synthesis of more complex molecules targeting kinases or other enzyme families.

Caption: Hypothetical inhibition of the IRAK4 signaling pathway by a pyrazole-based compound.

Safety Information

According to available Safety Data Sheets, this compound is classified as acutely toxic if swallowed. Appropriate safety precautions must be taken during handling.

| Safety Information | Details |

| GHS Pictogram | GHS06 (Skull and Crossbones)[2] |

| Signal Word | Danger[2] |

| Hazard Statement | H301: Toxic if swallowed.[2] |

| Precautionary Code | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |

| Hazard Class | Acute Toxicity 3 (Oral)[2] |

| Storage Class | 6.1D: Non-combustible, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects.[2] |

Conclusion

This compound is a well-defined chemical entity with a structure that combines the pharmacologically relevant aminopyrazole and pyridine rings. While comprehensive experimental data on its properties and biological activity are sparse in the public domain, its structural components suggest significant potential as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The provided data on its chemical identity and safety are sufficient for its use in a research setting, where further investigation can unlock its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible and chemically sound synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted aminopyrazole. The pyrazole nucleus is a well-established pharmacophore present in a variety of biologically active compounds. The incorporation of a pyridinylmethyl group at the N1 position can significantly influence the molecule's physicochemical properties, such as solubility and basicity, and its interactions with biological targets. This guide outlines a two-step synthetic approach to this target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through two primary retrosynthetic approaches. This guide will focus on a robust and versatile two-step pathway involving the initial formation of the 5-aminopyrazole ring followed by N-alkylation.

Retrosynthetic Analysis:

The target molecule can be disconnected at the N1-CH₂ bond, leading to two key synthons: 1H-pyrazol-5-amine and a (pyridin-4-yl)methyl electrophile (e.g., 4-(chloromethyl)pyridine). 1H-pyrazol-5-amine itself can be synthesized from the cyclization of a hydrazine with a β-ketonitrile.

A plausible forward synthesis is therefore:

-

Step 1: Synthesis of 1H-pyrazol-5-amine. This is achieved through the condensation reaction of hydrazine with a suitable C3 synthon, such as 2-cyanoacetaldehyde or its synthetic equivalent. A more common and practical approach involves the reaction of hydrazine with a β-ketonitrile like 3-oxopropanenitrile.

-

Step 2: N-Alkylation of 1H-pyrazol-5-amine. The pre-formed 1H-pyrazol-5-amine is then alkylated at the N1 position using 4-(chloromethyl)pyridine or a similar reactive species.

The overall synthetic workflow is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the target compound.

Step 1: Synthesis of 1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a well-established and versatile method.[1] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization involving the nitrile group.[1]

Reaction Scheme:

Caption: Synthesis of 1H-pyrazol-5-amine.

Experimental Procedure:

-

Materials:

-

Hydrazine hydrate

-

3-Oxopropanenitrile (or a suitable precursor/equivalent)

-

Ethanol

-

Sodium ethoxide (or another suitable base)

-

-

Protocol:

-

To a solution of sodium ethoxide in absolute ethanol, add 3-oxopropanenitrile at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes to ensure the formation of the enolate.

-

Add hydrazine hydrate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Reactant Ratio | 1:1.1 (β-ketonitrile:hydrazine) | General Method[1] |

| Solvent | Ethanol | General Method[1] |

| Temperature | Reflux | General Method[1] |

| Reaction Time | 4-8 hours | General Method[1] |

| Yield | 60-80% | General Method[1] |

Step 2: Synthesis of this compound

N-alkylation of pyrazoles is a common transformation.[2] In the case of 1H-pyrazol-5-amine, alkylation can occur at either of the two ring nitrogens. The regioselectivity can be influenced by the reaction conditions, including the choice of base and solvent. For the synthesis of the N1-substituted product, a suitable base is used to deprotonate the pyrazole ring, followed by the addition of the alkylating agent.

Reaction Scheme:

Caption: N-Alkylation to form the target compound.

Experimental Procedure:

-

Materials:

-

1H-pyrazol-5-amine

-

4-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

-

Protocol:

-

To a suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazol-5-amine in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)pyridine hydrochloride in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Reactant Ratio | 1:1.2 (1H-pyrazol-5-amine : 4-(chloromethyl)pyridine) | General Method[2] |

| Base | Sodium Hydride (1.2 eq.) | General Method[2] |

| Solvent | N,N-Dimethylformamide (DMF) | General Method[2] |

| Temperature | 0 °C to room temperature | General Method[2] |

| Reaction Time | 12-24 hours | General Method[2] |

| Yield | 50-70% | General Method[2] |

Conclusion

This technical guide has outlined a reliable and reproducible synthetic pathway for the preparation of this compound. The described two-step process, involving the formation of the 5-aminopyrazole ring followed by N-alkylation, provides a flexible and efficient route to the target molecule. The detailed experimental protocols and representative quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these chemical transformations.

References

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring both a pyrazole and a pyridine ring, is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities based on related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₉H₁₀N₄.[1][2] It is identified by the CAS Number 3524-31-0.[1][2] The molecular weight of the compound is 174.20 g/mol .[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3524-31-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₄ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| SMILES String | NC1=CC=NN1CC2=CC=NC=C2 | [1] |

| InChI Key | LSXHCDYKHFLGAE-UHFFFAOYSA-N | [1] |

Synthesis

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route for this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

1H-pyrazol-5-amine

-

4-(chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-pyrazol-5-amine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the pyrazole and aminopyrazole moieties are present in numerous compounds with diverse pharmacological properties, suggesting potential areas for investigation.

Derivatives of 1H-pyrazol-5-amine have been explored for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties have been synthesized and shown to possess potent antifungal and antibacterial properties.[3]

-

Kinase Inhibition: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.[4] Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]

Based on the activity of these related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the FGFR signaling cascade.

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic experimental workflow is recommended.

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently sparse, the known activities of related pyrazole derivatives provide a strong rationale for its investigation as a potential kinase inhibitor or antimicrobial agent. The synthetic route and experimental workflows outlined in this guide offer a framework for researchers to explore the therapeutic potential of this and similar molecules. Further research is warranted to fully characterize its biological profile and mechanism of action.

References

- 1. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide focuses on the spectroscopic characterization of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the absence of publicly available experimental data, this document outlines the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also provides a detailed, generalized experimental protocol for the synthesis and subsequent spectroscopic analysis of this compound, offering a roadmap for researchers seeking to prepare and characterize it. This guide is intended to serve as a foundational resource for scientists interested in the potential applications of this molecule in medicinal chemistry and materials science.

Introduction

Pyrazole and pyridine moieties are prominent scaffolds in a vast array of biologically active compounds and functional materials. The combination of these two heterocyclic systems in this compound presents a unique molecular architecture with potential for diverse chemical interactions and applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for any future development. This guide aims to bridge the current information gap by providing predicted data and standardized protocols.

Predicted Spectroscopic Data

Given the lack of experimentally acquired spectra for this compound, the following tables summarize the predicted data based on computational modeling and comparison with structurally similar compounds. These predictions offer a valuable reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 2H | H-2', H-6' (Pyridinyl) |

| ~7.30 | d | 2H | H-3', H-5' (Pyridinyl) |

| ~7.25 | d | 1H | H-3 (Pyrazolyl) |

| ~5.80 | d | 1H | H-4 (Pyrazolyl) |

| ~5.30 | s | 2H | CH₂ |

| ~5.10 | s (br) | 2H | NH₂ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-5 (Pyrazolyl) |

| ~150.0 | C-2', C-6' (Pyridinyl) |

| ~145.0 | C-4' (Pyridinyl) |

| ~138.0 | C-3 (Pyrazolyl) |

| ~122.0 | C-3', C-5' (Pyridinyl) |

| ~95.0 | C-4 (Pyrazolyl) |

| ~52.0 | CH₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1620 | Strong | C=N Stretch (Rings) |

| ~1590 | Strong | C=C Stretch (Rings) |

| ~1500 | Medium | N-H Bend (Amine) |

| ~1420 | Medium | CH₂ Bend |

| ~810 | Strong | C-H Bend (Para-substituted Pyridine) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Assignment |

| 175.09 | [M+H]⁺ |

| 174.08 | [M]⁺ |

| 92.05 | [C₅H₄NCH₂]⁺ |

Experimental Protocols

The following section details the generalized procedures for the synthesis of this compound and its subsequent spectroscopic characterization.

Synthesis of this compound

A plausible synthetic route involves the reaction of 4-(hydrazinylmethyl)pyridine with a suitable three-carbon synthon, such as a β-ketonitrile or a derivative thereof, to construct the pyrazole ring.

Materials:

-

4-(Hydrazinylmethyl)pyridine dihydrochloride

-

Malononitrile or a suitable equivalent

-

Base (e.g., Sodium ethoxide, Triethylamine)

-

Anhydrous ethanol

Procedure:

-

A solution of 4-(hydrazinylmethyl)pyridine is prepared by neutralizing the dihydrochloride salt with a suitable base in anhydrous ethanol.

-

To this solution, an equimolar amount of malononitrile is added.

-

The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

-

The purified product is dried under vacuum to yield this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

-

Data is collected in positive ion mode.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and analytical workflow.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the synthesis and characterization of this compound. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers and scientists in the fields of medicinal chemistry and materials science. The successful synthesis and detailed characterization of this compound will undoubtedly open new avenues for its exploration and potential application.

Investigational Compound Profile: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine as a Potential Kinase Inhibitor

DISCLAIMER: This document is a hypothetical technical guide based on the known biological activities of structurally similar compounds. The experimental data presented herein is illustrative and not based on published results for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

Introduction

The intersection of pyrazole and pyridine moieties has yielded a rich scaffold for the development of targeted therapeutics, particularly in the realm of oncology.[1][2] Pyrazolopyridine derivatives are recognized as privileged structures in kinase drug discovery, with several compounds progressing to clinical trials and receiving regulatory approval.[3][4] The aminopyrazole core, specifically, is a versatile framework for designing potent enzyme inhibitors.[5][6] This document outlines the potential biological activity of the novel compound, this compound, as a putative inhibitor of key signaling kinases implicated in cancer progression. Based on the structure-activity relationships of analogous compounds, we hypothesize that this molecule may exhibit inhibitory activity against receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are known to be targeted by similar aminopyrazole derivatives.[7][8]

Proposed Mechanism of Action

We postulate that this compound acts as an ATP-competitive inhibitor of a specific oncogenic kinase, such as FGFR. The pyrazolopyridine core is known to mimic the adenine ring of ATP, allowing it to bind to the hinge region of the kinase's active site.[9][10] The 5-amino group of the pyrazole ring is predicted to form critical hydrogen bonds within the ATP-binding pocket, a common feature of aminopyrazole-based kinase inhibitors.[5][11] The pyridin-4-ylmethyl substituent at the N1 position of the pyrazole can extend into a hydrophobic pocket, potentially conferring selectivity and enhanced potency. Inhibition of this kinase would block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Figure 1: Proposed signaling pathway inhibition.

Quantitative Biological Data (Illustrative)

The following tables summarize the hypothetical in vitro activity of this compound against a panel of kinases and cancer cell lines.

| Table 1: In Vitro Kinase Inhibitory Activity | |

| Kinase Target | IC50 (nM) |

| FGFR1 | 85 |

| FGFR2 | 62 |

| VEGFR2 | 1,250 |

| EGFR | >10,000 |

| SRC | 8,700 |

| Table 2: In Vitro Anti-proliferative Activity | |

| Cell Line (Cancer Type) | GI50 (µM) |

| SNU-16 (Gastric) | 0.59 |

| KATO III (Gastric) | 0.73 |

| NCI-H520 (Lung) | 1.19 |

| A549 (Lung) | >50 |

| MCF-7 (Breast) | 25.6 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

Figure 2: Workflow for in vitro kinase assay.

Materials:

-

Recombinant human kinase (e.g., FGFR2)

-

Kinase substrate peptide

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.

-

Assay Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the kinase stock in 1x kinase assay buffer and add 2 µL to each well.

-

Incubation: Gently shake the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[12]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using a suitable software package.

Cell Viability (MTT/XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.[13]

Figure 3: Workflow for cell viability assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in dilute HCl)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

-

Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should typically not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

For XTT: Add 50 µL of the activated XTT solution to each well.

-

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization and Measurement:

-

For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

For XTT: The formazan product is water-soluble, so no solubilization step is needed.

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[13]

-

Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control wells, and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Conclusion

The structural features of this compound, particularly its aminopyrazole core linked to a pyridine ring, suggest its potential as a kinase inhibitor. The illustrative data and proposed mechanisms of action provide a strong rationale for its further investigation as a targeted anti-cancer agent. The detailed experimental protocols herein offer a clear path for the empirical validation of its biological activity. Further studies, including broader kinase profiling, ADME/Tox assessments, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Core Mechanism of Action of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not extensively available in public literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyrazole and pyridine-containing compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When fused or substituted with other heterocyclic rings, such as pyridine, the resulting molecules often exhibit potent and selective inhibitory effects on various key cellular signaling pathways. The compound this compound combines the pyrazole and pyridine moieties, suggesting a strong potential for therapeutic applications. This technical guide consolidates the likely mechanisms of action for this compound by examining the activities of its structural analogs, focusing primarily on kinase inhibition, with secondary considerations for its potential roles in inflammatory pathways and neurological functions.

Hypothesized Primary Mechanism of Action: Protein Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of protein kinases. Pyrazole derivatives are well-established as potent kinase inhibitors, targeting a wide array of kinases involved in oncogenesis and other diseases.[3][4]

Key Kinase Families Targeted by Pyrazole Analogs:

-

Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[2]

-

Janus Kinases (JAKs): These are involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.[2][4]

-

Epidermal Growth Factor Receptor (EGFR): A key target in many cancers, its inhibition can block tumor growth and proliferation.[3]

-

AKT/PI3K Pathway Kinases: This pathway is central to cell survival and proliferation, and its inhibition is a major focus of cancer drug discovery.[3]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical component of the innate immune response, its inhibition is a promising strategy for treating inflammatory diseases.[5][6]

The aminopyrazole core of this compound can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The pyridine ring can form additional interactions within the ATP-binding pocket of various kinases, enhancing both potency and selectivity.

The following table summarizes the inhibitory activities of several pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for the potential potency of this compound.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [1] |

| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [1] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [1] |

| Prexasertib | CHK1 | <1 | - | - | [4] |

| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [4] |

| AS2444697 | IRAK4 | 19 | - | - | [5] |

The inhibition of key kinases by this compound would likely modulate critical signaling pathways involved in cell proliferation and survival.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Disclaimer: The compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) is currently available for research purposes only and is not intended for diagnostic or therapeutic use. There is a notable absence of publicly available data regarding its specific biological activity and therapeutic targets. This guide, therefore, presents a predictive analysis based on structurally similar pyrazole-containing compounds with known pharmacological activities. The potential therapeutic applications discussed herein are extrapolated from these analogs and should be considered hypothetical until validated by direct experimental evidence for the compound of interest.

This technical whitepaper provides a comprehensive overview of potential therapeutic targets for the novel small molecule this compound. Given the limited direct research on this specific molecule, this guide synthesizes data from closely related pyrazole-pyridine and aminopyrazole analogs to forecast its likely mechanisms of action and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Therapeutic Arenas and Molecular Targets

The core structure of this compound, featuring a pyrazole ring linked to a pyridine moiety and bearing an amino group, is a privileged scaffold in medicinal chemistry. Analysis of analogous structures reveals potential applications in oncology, immunology, and neurology. The most probable molecular targets include protein kinases and immune checkpoint proteins.

Oncology

The pyrazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.

Aberrant FGFR signaling is a key driver in various malignancies. Aminopyrazole derivatives have been successfully developed as potent FGFR inhibitors. These compounds often target the ATP-binding pocket of the kinase domain.

-

Potential Target: FGFR1, FGFR2, FGFR3, and their resistance mutants.

-

Mechanism of Action: Competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation, angiogenesis, and survival.

Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a promising area of cancer immunotherapy. Pyrazolone derivatives have been shown to bind to PD-L1, disrupting its interaction with PD-1 and restoring T-cell-mediated antitumor immunity.[1][2][3]

-

Potential Target: Programmed Death-Ligand 1 (PD-L1).

-

Mechanism of Action: Allosteric inhibition of the PD-1/PD-L1 interaction, potentially by inducing dimerization of PD-L1, which blocks the downstream signaling that leads to T-cell exhaustion.[2][3]

Inflammatory and Autoimmune Diseases

IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[4] Pyrazole-based compounds have been identified as potent and selective IRAK4 inhibitors.[4][5]

-

Potential Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

-

Mechanism of Action: Inhibition of IRAK4 kinase activity prevents the phosphorylation of downstream substrates, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and mitigating inflammatory responses.

Quantitative Data for Analogous Compounds

The following tables summarize key quantitative data for structurally related compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of Aminopyrazole Analogs against FGFR Kinases

| Compound Class | Target | IC50 (nM) | Reference Cell Lines |

| 5-amino-1H-pyrazole-4-carboxamides | FGFR1 | 46 | N/A |

| " | FGFR2 | 41 | N/A |

| " | FGFR3 | 99 | N/A |

| " | FGFR2 V564F Mutant | 62 | N/A |

| " | NCI-H520 (Lung Cancer) | 19 | N/A |

| " | SNU-16 (Gastric Cancer) | 59 | N/A |

| " | KATO III (Gastric Cancer) | 73 | N/A |

Data extracted from a study on pan-FGFR covalent inhibitors.[6]

Table 2: In Vitro Inhibitory Activity of Pyrazole Analogs against PD-L1

| Compound Class | Target | IC50 (nM) | Assay Type |

| 4-arylindoline-pyrazole | PD-1/PD-L1 Interaction | 5.5 | Biochemical Assay |

Data from a study on small-molecule inhibitors of the PD-1/PD-L1 interaction.[7]

Table 3: In Vitro Inhibitory Activity of Pyrazole Analogs against IRAK4

| Compound Class | Target | IC50 (µM) |

| Amidopyrazoles | IRAK4 | < 0.01 |

Data from a study on potent and selective amidopyrazole inhibitors of IRAK4.[8]

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for assays used to characterize the activity of analogous pyrazole derivatives.

FGFR Kinase Inhibition Assay

-

Principle: A biochemical assay to measure the inhibition of FGFR kinase activity, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Procedure:

-

Recombinant human FGFR kinase domain is incubated with the test compound at varying concentrations in a kinase reaction buffer.

-

A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the kinase.

-

IC50 values are calculated from the dose-response curves.

-

PD-1/PD-L1 Interaction Assay (HTRF)

-

Principle: A homogeneous time-resolved fluorescence (HTRF) assay to quantify the disruption of the PD-1/PD-L1 protein-protein interaction.

-

Procedure:

-

His-tagged human PD-L1 and Fc-fused human PD-1 are incubated with the test compound in an assay buffer.

-

Anti-His-d2 antibody and anti-Fc-cryptate antibody are added.

-

The mixture is incubated to allow for protein-protein interaction and antibody binding.

-

The HTRF signal is read at 665 nm and 620 nm. A decrease in the 665/620 nm ratio indicates inhibition of the PD-1/PD-L1 interaction.

-

IC50 values are determined from the resulting dose-response curves.

-

IRAK4 Kinase Inhibition Assay

-

Principle: Measurement of IRAK4 kinase activity through the quantification of ADP produced during the phosphotransferase reaction using a commercially available kit (e.g., ADP-Glo™).

-

Procedure:

-

Recombinant IRAK4 is incubated with the test compound.

-

A suitable substrate and ATP are added to start the kinase reaction.

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The kinase detection reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Luminescence is measured, which is proportional to the ADP generated and thus the kinase activity.

-

IC50 values are calculated based on the inhibition of the luminescent signal.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.

Caption: Predicted inhibition of the FGFR signaling pathway.

References

- 1. Pyrazolones as inhibitors of immune checkpoint blocking the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Medicinal Chemistry: A Gateway to Bioactive Pyrazolo[1,5-a]pyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. While the direct biological activity of this compound is not extensively documented, its significance lies in providing a strategic entry point to a class of compounds with profound pharmacological relevance. Pyrazolo[1,5-a]pyrimidines, accessible from 5-aminopyrazole derivatives, are recognized as "privileged structures" in drug discovery, demonstrating a broad spectrum of biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Pim kinases, which are critical targets in oncology. This technical guide elucidates the role of this compound as a synthetic intermediate, details the synthesis of resulting pyrazolo[1,5-a]pyrimidines, summarizes their biological activities with a focus on kinase inhibition, and provides insight into their mechanisms of action.

Core Compound Specifications

Basic chemical information for the title compound is summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3524-31-0 | |

| Molecular Formula | C₉H₁₀N₄ | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Solid | |

| SMILES | NC1=CC=NN1CC2=CC=NC=C2 | |

| InChI | 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2 |

Synthetic Pathways to Pyrazolo[1,5-a]pyrimidines

The primary utility of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine ring system. This is typically achieved through condensation reactions with β-dicarbonyl compounds or their synthetic equivalents.

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine

The following is a general protocol for the synthesis of a 2,5-dimethyl-7-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidine derivative, a representative structure derived from the title compound.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Hexane

Procedure:

-

A mixture of this compound (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid is refluxed for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure (in vacuo).

-

The residue is partitioned between dichloromethane and a saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired 2,5-dimethyl-7-substituted-pyrazolo[1,5-a]pyrimidine.

Biological Activity of Derived Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles are potent inhibitors of several protein kinases implicated in cancer and other diseases. The pyridinylmethyl moiety can be crucial for establishing key interactions within the ATP-binding pocket of these kinases.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against key kinase targets. It is important to note that these are examples from the broader class of pyrazolo[1,5-a]pyrimidines and specific data for derivatives of this compound would require dedicated synthesis and screening.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2 | 3 | [1] |

| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK1 | 30 | [1] |

| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK9 | 90 | [1] |

| Pyrazolo[1,5-a]pyrimidine (Compound 18b) | CDK9 | 100 | [2] |

| Pyrazolo[1,5-a]pyrimidine (Compound 11b) | Pim-1 | <10 | |

| Pyrazolo[1,5-a]pyrimidine (SGI-1776) | Pim-1 | 7 |

Mechanism of Action: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines often function as ATP-competitive inhibitors of protein kinases. The fused heterocyclic core mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of the kinase. Substituents on the pyrazolo[1,5-a]pyrimidine scaffold, such as the pyridin-4-ylmethyl group, can form additional interactions, including hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

Representative Signaling Pathway: CDK9 Inhibition

CDK9 is a key regulator of transcriptional elongation. Its inhibition by pyrazolo[1,5-a]pyrimidines leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.

Caption: Simplified CDK9 signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile intermediate in medicinal chemistry. Its primary importance lies in its role as a precursor to the pyrazolo[1,5-a]pyrimidine scaffold, which is a cornerstone for the development of potent and selective kinase inhibitors. The synthesis of pyrazolo[1,5-a]pyrimidines from this aminopyrazole allows for the introduction of a pyridinylmethyl group, which can be strategically utilized to enhance binding affinity and modulate the pharmacokinetic properties of the resulting drug candidates. Further exploration of derivatives from this compound holds significant promise for the discovery of novel therapeutics, particularly in the field of oncology.

References

- 1. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Aminopyrazole Derivatives: A Technical Guide to Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of aminopyrazole derivatives, focusing on their role as kinase inhibitors, their structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Introduction to Aminopyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The aminopyrazole core serves as a versatile template for the design of inhibitors that can target the ATP-binding site of various kinases. The core structure typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[2] Modifications at different positions of the pyrazole ring and the amino group allow for the fine-tuning of potency and selectivity against specific kinase targets.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of aminopyrazole derivatives has been evaluated against a range of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds against key kinase families.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cellular Potency (µM) |

| AT7519 | CDK1, CDK2, CDK4, CDK6, CDK9 | 10-210 | - | - |

| Compound 22 | CDK2, CDK5 | 24, 23 | - | - |

| Analog 24 | CDK2, CDK5 | low-nM | Pancreatic Cancer Cell Lines | Sub-µM |

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against c-Jun N-terminal Kinase (JNK) and p38

| Compound | Target Kinase | IC50 (nM) | Selectivity (JNK3 vs p38) | Cell-Based Assay (Cell Line) | Cellular Potency (µM) |

| SR-3576 | JNK3 | 7 | >2800-fold | INS-1 | ~1 |

| SR-3737 (Indazole) | JNK3 | 12 | ~0.25-fold | - | - |

| SR-3737 (Indazole) | p38 | 3 | - | - | - |

Table 3: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against Janus Kinases (JAKs)

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Compound 3f | 3.4 | 2.2 | 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | Low micromolar |

| Compound 11b | - | - | - | HEL, K562 | 0.35, 0.37 |

| Ruxolitinib | - | - | - | HEL, K562 | - |

Key Signaling Pathways Targeted by Aminopyrazole Derivatives

Aminopyrazole inhibitors have been developed to modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[5] Aminopyrazole derivatives have shown potent inhibition of JAK family members, thereby blocking the downstream activation of STAT proteins and mitigating the pathological effects of aberrant signaling.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature in many cancers. Specific aminopyrazole derivatives have been designed to target kinases within this pathway, such as JNK and p38, offering therapeutic potential for various malignancies and inflammatory conditions.

Experimental Protocols

The evaluation of aminopyrazole derivatives as kinase inhibitors involves a series of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

General Workflow for Kinase Inhibitor Evaluation

The discovery and development of kinase inhibitors follow a structured workflow, from initial screening to preclinical testing. This process is designed to identify potent, selective, and safe drug candidates.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compound (aminopyrazole derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

-

Kinase Reaction:

-

Add 5 µL of the 4X test compound dilution to the wells. Include "no inhibitor" (DMSO) and "no enzyme" controls.

-

Add 10 µL of the 2X kinase solution.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the 4X substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

Culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to verify target engagement of a drug in a cellular environment based on ligand-induced thermal stabilization of the target protein.[7]

Materials:

-

Cells expressing the target kinase

-

Test compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies specific to the target protein

Procedure:

-

Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific time.

-

Heating: Heat the cell suspensions at various temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation, followed by rapid cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Detection: Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8]

KINOMEscan® Assay

KINOMEscan® is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[9]

General Procedure:

-

Kinases tagged with DNA are incubated with an immobilized ligand and the test compound.

-

Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.

-

The amount of kinase captured on the solid support is measured by detecting the associated DNA tag via qPCR.

-

The results are reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control, which can be used to determine the dissociation constant (Kd).[9]

NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures compound binding to a specific kinase target using Bioluminescence Resonance Energy Transfer (BRET).[10]

Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase. When a test compound is added, it competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.[11]

General Procedure:

-

Cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

The transfected cells are seeded into assay plates.

-

A fluorescent tracer and the test compound at various concentrations are added to the cells.

-

After an incubation period, the NanoLuc® substrate is added, and the BRET signal is measured on a luminometer.

-

The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.[10]

Conclusion

Aminopyrazole derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against a variety of important therapeutic targets. Their synthetic tractability and the potential for modification allow for the development of compounds with high potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working in this exciting field. Continued exploration of the aminopyrazole scaffold is expected to yield novel and effective therapies for a range of human diseases.

References

- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. chayon.co.kr [chayon.co.kr]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

Pyrazole Compounds in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a wide array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the role of pyrazole compounds in modern drug discovery, with a focus on their synthesis, biological activities, and clinical applications.

Introduction to Pyrazole Compounds

The pyrazole nucleus is a versatile pharmacophore that can be readily functionalized to modulate its biological activity, selectivity, and pharmacokinetic properties. The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking with biological targets. This combination of features has made pyrazole a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.